molecular formula C20H18N2OS2 B2832012 2-{[(2-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 686770-87-6

2-{[(2-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Número de catálogo: B2832012
Número CAS: 686770-87-6
Peso molecular: 366.5
Clave InChI: RCFWZRJMLRFTEC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{[(2-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a synthetic organic compound belonging to the class of thienopyrimidinones. This molecular scaffold is of significant interest in medicinal chemistry and pharmaceutical research due to its structural similarity to quinazoline alkaloids and its demonstrated potential in various therapeutic areas . The core thieno[3,2-d]pyrimidin-4-one structure is a privileged scaffold in drug discovery, with extensive literature documenting its diverse biological activities. Researchers have identified derivatives of this heterocyclic system as promising candidates for development as anticancer agents . These compounds frequently act through enzyme inhibition pathways, particularly targeting protein kinases which are crucial regulators of cell signaling, growth, and survival . The structural features of this compound class allow them to compete with ATP for binding sites on various kinase enzymes, potentially inhibiting abnormal signaling pathways associated with disease states. Beyond oncology research, thienopyrimidinone analogs have demonstrated substantial antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus, as well as antimycobacterial activity . The presence of specific substituents, particularly at the 2-sulfanyl and 3-phenyl positions of the core structure, has been shown to be essential for optimizing biological activity and selectivity against different therapeutic targets . The 2-{[(2-methylphenyl)methyl]sulfanyl} side chain and 3-phenyl substitution in this particular derivative may influence its physicochemical properties, including lipophilicity and membrane permeability, which could enhance its research utility as a chemical probe for studying disease mechanisms. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in laboratory settings.

Propiedades

IUPAC Name

2-[(2-methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS2/c1-14-7-5-6-8-15(14)13-25-20-21-17-11-12-24-18(17)19(23)22(20)16-9-3-2-4-10-16/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFWZRJMLRFTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .

Industrial Production Methods: Industrial production of thieno[3,2-d]pyrimidine derivatives often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thienopyrimidine derivatives depending on the nucleophile used.

Mecanismo De Acción

The mechanism of action of 2-{[(2-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, derivatives of thienopyrimidine have been shown to inhibit protein tyrosine kinases, which play a crucial role in cell signaling and proliferation .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table highlights structural and functional differences between the target compound and analogs:

Compound Name Position 2 Substituent Position 3 Substituent Key Biological Activity/Properties Reference
Target : 2-{[(2-Methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one (2-Methylphenyl)methylsulfanyl Phenyl Underexplored; predicted kinase/COX-2 inhibition
2-{[(4-Methylphenyl)methyl]sulfanyl}-3-pentyl-thieno[3,2-d]pyrimidin-4-one (4-Methylphenyl)methylsulfanyl Pentyl Increased lipophilicity; potential antifungal use
2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-thieno[3,2-d]pyrimidin-4-one (4-Chlorophenyl)methylsulfanyl 2-Methoxyphenyl Enhanced electron-withdrawing effects; anti-inflammatory
2-[(3-Chlorophenyl)methylsulfanyl]-3-ethyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-one (3-Chlorophenyl)methylsulfanyl Ethyl Antifungal activity; steric hindrance from Cl
2-(Phenyl)-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one (Compound 61) Phenyl H (unsubstituted) TNKS inhibitor (IC50 = 21 nM TNKS1)
2-(4-tert-Butylphenyl)-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one (Compound 62) 4-tert-Butylphenyl H (unsubstituted) Potent TNKS inhibition (IC50 = 21–29 nM)
2-(Morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenyl-thieno[3,2-d]pyrimidin-4-one Morpholinyl-oxoethylsulfanyl Phenyl Improved solubility due to morpholine moiety

Key Observations:

Substituent Effects on Activity :

  • Position 2 : Bulky groups like (2-methylphenyl)methylsulfanyl (target) or 4-tert-butylphenyl (Compound 62) enhance binding to hydrophobic pockets in targets like TNKS . Electron-withdrawing groups (e.g., Cl in ) may improve metabolic stability.
  • Position 3 : Aromatic substituents (e.g., phenyl in the target) favor interactions with aromatic residues in enzymes, while alkyl chains (e.g., pentyl in ) increase lipophilicity, affecting membrane permeability.

Biological Activity Trends :

  • Kinase Inhibition : Substituents at Position 2 are critical for TNKS inhibition. The target’s (2-methylphenyl)methylsulfanyl group may confer selectivity similar to Compound 62’s 4-tert-butylphenyl .
  • Anti-Inflammatory Effects : Sulfonamide thio-derivatives (e.g., ) show COX-2 inhibition, but the target’s lack of a sulfonamide group suggests divergent mechanisms.

Physicochemical Properties :

  • The target’s (2-methylphenyl)methylsulfanyl group increases logP compared to morpholine-containing analogs (e.g., ), which may reduce aqueous solubility but improve blood-brain barrier penetration.

Q & A

Q. What are the key synthetic routes for synthesizing 2-{[(2-methylphenyl)methyl]sulfanyl}-3-phenyl-thieno[3,2-d]pyrimidin-4-one, and what reagents/conditions are critical?

  • Methodological Answer : The synthesis involves multi-step reactions:

Core Formation : Cyclization of thiourea derivatives with α,β-unsaturated ketones to form the thieno[3,2-d]pyrimidin-4-one core .

Substituent Introduction : Sulfanyl groups (e.g., 2-methylbenzyl) are introduced via nucleophilic substitution using thiophiles like NaSH or thiourea in dimethylformamide (DMF) at 60–80°C .

Phenyl Group Attachment : Suzuki-Miyaura coupling or direct alkylation with phenylboronic acids under palladium catalysis .
Critical Conditions : Use anhydrous solvents (DMF, dichloromethane), inert atmosphere (N₂/Ar), and controlled temperatures (reflux for 6–12 hours) to minimize side reactions .

Q. How is the molecular structure of this compound validated post-synthesis?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent integration and coupling patterns (e.g., aromatic protons at δ 7.1–8.3 ppm) .
  • Mass Spectrometry (HR-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 407.12) confirm the molecular formula .
  • X-ray Crystallography (if crystals are obtainable): Resolves bond lengths/angles (e.g., C-S bond ≈ 1.78 Å) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :
  • In Vitro Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based substrates .
  • Antimicrobial Activity : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfanyl group introduction step?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of sulfur donors .
  • Catalysts : Additives like K₂CO₃ or DBU improve deprotonation efficiency .
  • Temperature Gradients : Stepwise heating (40°C → 80°C) reduces side-product formation .
    Data-Driven Optimization : Design of Experiments (DoE) to model interactions between variables (e.g., solvent volume, temperature) .

Q. How to resolve contradictions in reported biological activities of structurally similar thienopyrimidines?

  • Methodological Answer :
  • Substituent Analysis : Compare analogs with varying substituents (e.g., 4-chlorophenyl vs. 4-methylphenyl) using SAR tables :
Substituent (R)IC₅₀ (μM, HeLa)LogP
4-Nitrophenyl12.33.8
4-Methoxyphenyl8.72.9
2-Methylbenzyl5.43.1
  • Computational Modeling : DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends .

Q. What strategies address regioselectivity challenges during derivatization of the thienopyrimidine core?

  • Methodological Answer :
  • Directing Groups : Install temporary groups (e.g., nitro) to steer electrophilic substitution to C-2 or C-5 positions .
  • Protection-Deprotection : Use Boc or acetyl groups to block reactive sites during functionalization .
  • Computational Predictors : MD simulations to map reactive hotspots on the core .

Q. How to mitigate poor aqueous solubility in pharmacokinetic studies?

  • Methodological Answer :
  • Formulation : Co-solvents (PEG-400, cyclodextrins) or nanoemulsions to enhance bioavailability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve solubility .
  • LogP Adjustment : Reduce hydrophobicity by substituting phenyl rings with polar groups (e.g., -OH, -COOH) .

Q. What computational methods predict the compound’s reactivity with biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Glide to simulate binding to proteins (e.g., EGFR, tubulin) .
  • MD Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Models : Train models on datasets of thienopyrimidine analogs to predict IC₅₀ values .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.